

A Comprehensive Spectroscopic Guide to 3-Methyl-2-nitrobenzoic Acid

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Compound of Interest

Compound Name: 3-Methyl-2-nitrobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **3-Methyl-2-nitrobenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its characterization and use in research and development.

Spectroscopic Data Summary

The spectroscopic data for **3-Methyl-2-nitrobenzoic acid** has been compiled and summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ^1H NMR Spectroscopic Data for **3-Methyl-2-nitrobenzoic acid**

Assignment	Chemical Shift (δ) ppm	Multiplicity
COOH	~13.9	Broad Singlet
Aromatic CH	7.87	Multiplet
Aromatic CH	7.71	Multiplet
Aromatic CH	7.62	Multiplet
CH ₃	2.29	Singlet
Solvent: DMSO-d ₆	[1]	

Table 2: ¹³C NMR Spectroscopic Data for **3-Methyl-2-nitrobenzoic acid**

Assignment	Predicted Chemical Shift (δ) ppm
C=O (Carboxylic Acid)	~167
C-NO ₂	~150
Aromatic C-CH ₃	~137
Aromatic CH	~133
Aromatic CH	~131
Aromatic C-COOH	~129
Aromatic CH	~126
CH ₃	~16

Note: The chemical shifts are predicted values based on spectral data of similar compounds and are pending experimental verification.

Table 3: IR Spectroscopic Data for **3-Methyl-2-nitrobenzoic acid**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3300-2500	O-H stretch (Carboxylic Acid)
3100-3000	C-H stretch (Aromatic)
2950-2850	C-H stretch (Methyl)
1710-1680	C=O stretch (Carboxylic Acid)
1550-1500	N-O asymmetric stretch (Nitro)
1370-1330	N-O symmetric stretch (Nitro)
1600-1450	C=C stretch (Aromatic Ring)

Note: The listed wavenumbers represent typical ranges for the assigned functional groups and are based on spectra of analogous compounds.

Table 4: Mass Spectrometry Data for **3-Methyl-2-nitrobenzoic acid**

m/z Value	Interpretation
181	[M] ⁺ Molecular ion
164	[M-OH] ⁺
136	[M-NO ₂] ⁺
119	[M-COOH-OH] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of **3-Methyl-2-nitrobenzoic acid**.

NMR Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra are to be acquired on a 400 MHz spectrometer. A sample of approximately 5-10 mg of **3-Methyl-2-nitrobenzoic acid** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). For ^1H NMR, a standard pulse program is utilized with a sufficient number of scans to achieve a high signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal sensitivity.

Infrared (IR) Spectroscopy

The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet. A small amount of finely ground **3-Methyl-2-nitrobenzoic acid** is mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded over a range of 4000-400 cm^{-1} . Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

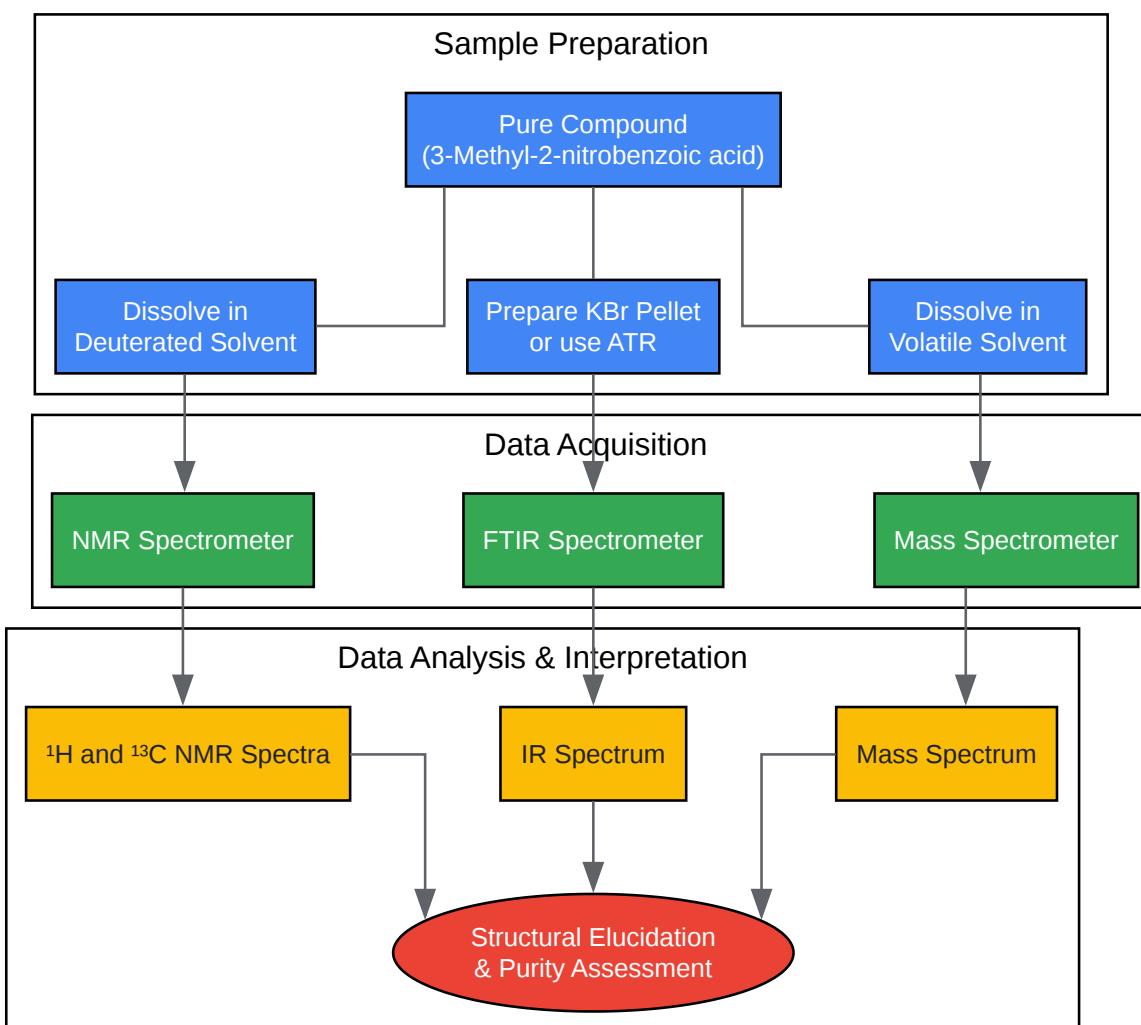
Mass Spectrometry (MS)

Mass spectral data can be obtained using a gas chromatography-mass spectrometry (GC-MS) system or through high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source. For GC-MS, the sample is introduced into the GC, which separates it from any volatile impurities before it enters the mass spectrometer. Electron ionization (EI) is typically used to generate fragments, providing a characteristic fragmentation pattern. For HRMS, the sample is dissolved in a suitable solvent and infused into the ESI source, which allows for precise mass determination of the molecular ion, confirming the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methyl-2-nitrobenzoic acid**.

General Spectroscopic Analysis Workflow

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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

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References

- 1. 3-Methyl-2-nitrobenzoic acid(5437-38-7) 13C NMR [m.chemicalbook.com]
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